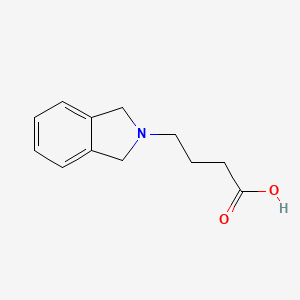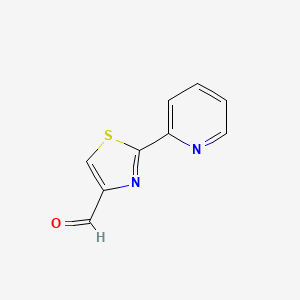
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-
描述
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- is a heterocyclic compound with the molecular formula C9H6N2OS and a molecular weight of 190.22 g/mol. This compound is notable for its significant applications in various fields of research and industry, particularly due to its unique structural properties.
生化分析
Biochemical Properties
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to undergo reactions catalyzed by enzymes such as DABCO (1,4-diazabicyclo [2.2.2]octane)
Cellular Effects
The effects of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are crucial for understanding how this compound can be used in therapeutic applications.
Molecular Mechanism
The mechanism of action of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to interact with specific enzymes, leading to their inhibition or activation. These interactions result in changes in cellular processes and gene expression, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and effects on cells. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential side effects in clinical applications.
Metabolic Pathways
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s use in therapeutic applications.
准备方法
The synthesis of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- typically involves the reaction of 2-aminopyridine with α-haloketones under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may interfere with cellular signaling pathways, leading to the inhibition of tumor growth.
相似化合物的比较
4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- can be compared with other similar compounds such as:
2-(4-Pyridyl)thiazole-4-carboxylic acid: This compound is also a heterocyclic molecule with similar applications in pharmaceuticals and organic synthesis.
2-(Pyridin-2-yl)thiazole-4-carbaldehyde: Another structurally related compound with comparable chemical properties and uses.
The uniqueness of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- lies in its specific structural configuration, which imparts distinct reactivity and biological activity.
属性
IUPAC Name |
2-pyridin-2-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVUCLKAKKBRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366649 | |
| Record name | 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173838-60-3 | |
| Record name | 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
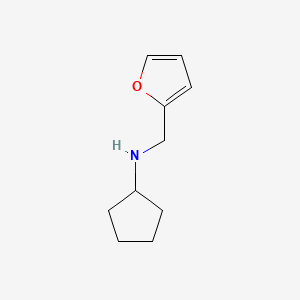

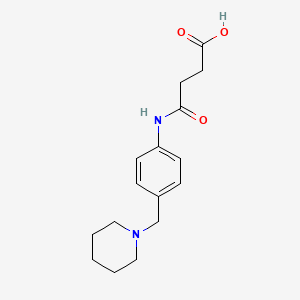
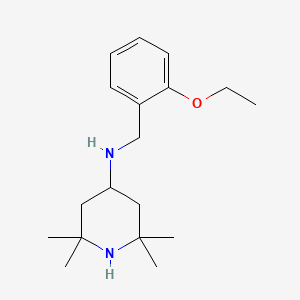
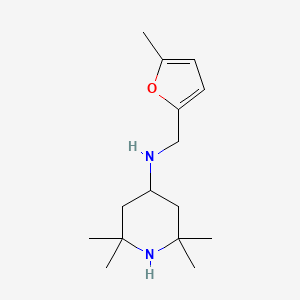
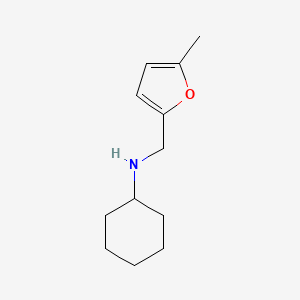

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B1299307.png)

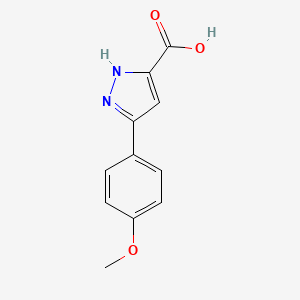
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)
![3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1299316.png)
